4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(Difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. Common starting materials include ethyl acetoacetate and hydrazine derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The key to industrial synthesis is optimizing reaction conditions to minimize by-products and maximize output. This might involve the use of advanced techniques like continuous flow reactors, which allow for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically leading to the formation of corresponding oxides.
Reduction: : Leading to the addition of hydrogen atoms and the formation of reduced derivatives.
Substitution: : Where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Reactions involving this compound often require specific reagents:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, acylating agents, etc.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules. It is used in organic synthesis to create novel compounds with desired properties.
Biology
Biologically, it can be utilized in the development of probes for studying enzyme activity or as a ligand in the design of novel drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties. They could potentially act as inhibitors or activators of certain enzymes, contributing to treatments for various diseases.
Industry
In the industrial sector, this compound might be used in the development of advanced materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. By binding to these targets, the compound can modulate biological pathways, leading to observable effects.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its difluoromethyl group, which enhances its stability and reactivity. Similar compounds include:
1H-Pyrazole-3-carboxamide
1-ethyl-1H-pyrazole-3-carboxamide
1-(Difluoromethyl)-1H-pyrazole derivatives
Properties
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N6O2/c1-2-18-5-6(8(17-18)9(14)20)16-10(21)7-3-4-15-19(7)11(12)13/h3-5,11H,2H2,1H3,(H2,14,20)(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJIXKKFMVTSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=NN2C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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